molecular formula C16H19ClN2O2 B2557186 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 899391-19-6

6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

Cat. No. B2557186
M. Wt: 306.79
InChI Key: UOYMMMBMKPLQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” are not well-documented in the available resources .

Scientific Research Applications

Synthesis and Anticholinesterase Activity

A study detailed the optimized synthesis of compounds structurally similar to 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one, focusing on their anticholinesterase activity against butyrylcholinesterase. This research highlights the potential therapeutic applications of these compounds in treating diseases characterized by cholinesterase imbalance, such as Alzheimer's (Filippova et al., 2019).

Catalytic Applications in Organic Synthesis

Research has shown the effectiveness of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for synthesizing various 4H-pyran and chromene derivatives, demonstrating the utility of related compounds in facilitating organic synthesis processes. Such catalysts are notable for their reusability and efficiency in different reaction conditions (Niknam et al., 2013; Niknam & Jamali, 2012).

Antimicrobial and Biological Activities

Studies have explored the synthesis of novel chromen-2-one derivatives, assessing their antimicrobial and biological activities. These compounds exhibit significant activity against various bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents. The research underscores the importance of chromen-2-one derivatives in medicinal chemistry and drug discovery efforts (El Azab et al., 2014; Mandala et al., 2013).

Neuroprotective and Antioxidant Effects

A novel coumarin derivative, IMM‐H004, has been synthesized and shown to possess antioxidant and neuroprotective roles, particularly in the context of cerebral ischemia. This highlights the potential therapeutic applications of 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one derivatives in neuroprotection and the treatment of ischemic brain injuries (Zuo et al., 2015).

Antioxidant and Antihyperglycemic Properties

Research into coumarin derivatives containing pyrazole and indenone rings has identified compounds with potent antioxidant and antihyperglycemic activities. These findings suggest the potential of such derivatives in managing oxidative stress and hyperglycemia, which are critical factors in diabetes and its complications (Kenchappa et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

Future Directions

The future directions for research and applications of “6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” are not specified in the available resources .

properties

IUPAC Name

6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-11-7-15-13(9-14(11)17)12(8-16(20)21-15)10-19-5-3-18(2)4-6-19/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYMMMBMKPLQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.